molecular formula C20H16N4O3S B11533290 N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide

N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide

Cat. No.: B11533290
M. Wt: 392.4 g/mol
InChI Key: VJMLTEDKQLPDIA-CIAFOILYSA-N
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Description

N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide is a complex organic compound that features a benzodiazole moiety linked to a furan ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide typically involves the condensation of 5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-carbaldehyde with 4-methoxybenzohydrazide. The reaction is often carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The compound may also interact with fungal cell membranes, disrupting their integrity and causing antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(2,3,5-trichlorophenoxy)acetohydrazide
  • N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-3-nitrobenzohydrazide

Uniqueness

N’-[(E)-[5-(1H-1,3-benzodiazol-2-ylsulfanyl)furan-2-yl]methylidene]-4-methoxybenzohydrazide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C20H16N4O3S/c1-26-14-8-6-13(7-9-14)19(25)24-21-12-15-10-11-18(27-15)28-20-22-16-4-2-3-5-17(16)23-20/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

VJMLTEDKQLPDIA-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)SC3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3

Origin of Product

United States

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